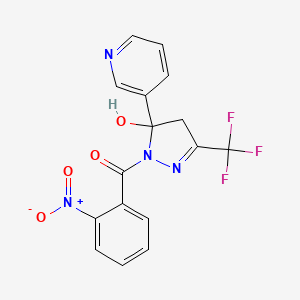![molecular formula C15H15N B15013099 2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B15013099.png)
2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. This compound is characterized by its unique structure, which includes a fused benzene and pyridine ring system with two methyl groups at the 2-position. It has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline typically involves the cyclocondensation of appropriate carbinols with hydrogen cyanide (HCN). One common method includes the reaction of this compound with malonic acid, which results in the formation of (2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinolin-4-yl)acetic acid . This acid can then be converted into its acid chloride, which readily forms esters with alcohols and phenols .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclocondensation reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups and the nitrogen atom.
Common Reagents and Conditions:
Malonic Acid: Used in the synthesis of acetic acid derivatives.
Thioglycolic Acid: Reacts with the compound to form thioacetic acid derivatives.
Iodomethylation: Activates the compound for further reactions with 1,3-indanedione.
Major Products:
Esters: Formed from the reaction of the acid chloride with alcohols and phenols.
Thioacetic Acid Derivatives: Formed from the reaction with thioglycolic acid.
Diketones: Formed through oxidation reactions.
科学的研究の応用
2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinoline has been studied for its potential biological activities, including antifungal and antimicrobial properties . It is of interest in medicinal chemistry for the development of new therapeutic agents. Additionally, its derivatives are explored for their potential use in various industrial applications, such as the synthesis of biologically active compounds and materials science.
作用機序
The mechanism of action of 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline involves its interaction with biological targets, leading to its antifungal and antimicrobial effects. The compound’s structure allows it to interact with specific enzymes and proteins, disrupting their normal function and leading to the inhibition of microbial growth .
類似化合物との比較
4-Chloromethyl-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline: Displays properties of an enamine and reacts with various nucleophiles.
2,2-Dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinolin-4-yl)acetic acid: A derivative formed from the reaction with malonic acid.
Uniqueness: 2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinoline is unique due to its specific structural features and the range of reactions it can undergo. Its potential biological activities and applications in medicinal chemistry further distinguish it from other similar compounds.
特性
分子式 |
C15H15N |
|---|---|
分子量 |
209.29 g/mol |
IUPAC名 |
2,2-dimethyl-1H-benzo[f]isoquinoline |
InChI |
InChI=1S/C15H15N/c1-15(2)9-14-12(10-16-15)8-7-11-5-3-4-6-13(11)14/h3-8,10H,9H2,1-2H3 |
InChIキー |
RTOLSIPCOCJZSV-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(C=CC3=CC=CC=C23)C=N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Mesitylimino)methyl]-2-methoxyphenyl acetate](/img/structure/B15013018.png)
![4-(3-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-2-{[(4-methylphenyl)sulfonyl]amino}-3-oxopropyl)phenyl 4-methylbenzenesulfonate (non-preferred name)](/img/structure/B15013036.png)
![N-[(E)-(4-fluorophenyl)methylidene]-3-(methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B15013044.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15013052.png)
![N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B15013060.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15013068.png)


![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B15013080.png)

![2-[(5-isopropyl-2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B15013086.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15013092.png)
![2-{[(E)-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15013097.png)
![2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B15013113.png)
